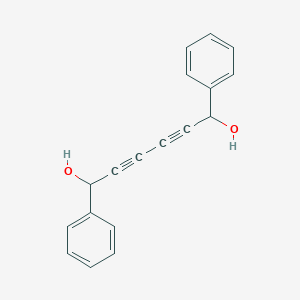

1,6-Diphenylhexa-2,4-diyne-1,6-diol

Description

Contextual Significance in Modern Organic Synthesis and Supramolecular Chemistry

In modern organic synthesis, diol compounds like 1,6-diphenylhexa-2,4-diyne-1,6-diol are valuable precursors. The hydroxyl groups can be readily functionalized, for example, through esterification, to attach other molecular units. nih.gov The diyne core itself is reactive and can participate in various coupling reactions, such as the Glaser-Hay coupling, to form polymers. nih.gov This dual functionality allows for the construction of precisely defined oligomers and polymers with unique electronic and optical properties.

The true significance of this compound, however, is most apparent in the realm of supramolecular chemistry and materials science. The compound is a prime candidate for studies in crystal engineering and topochemical polymerization. wikipedia.orglbl.gov Topochemical polymerization is a solid-state reaction where monomer crystals are converted directly into polymer crystals under stimuli like heat or UV light. wikipedia.org This process allows for the synthesis of highly ordered, crystalline polymers, such as polydiacetylenes, which are difficult to obtain through conventional solution-based polymerization methods. wikipedia.orgacs.org

The phenyl groups in this compound play a crucial role in directing the packing of the monomers in the crystal lattice through intermolecular interactions like pi-stacking. This pre-organization is essential for a successful topochemical polymerization. The resulting polydiacetylenes are highly conjugated materials known for their chromic properties—changing color in response to external stimuli—making them attractive for sensor applications. The synthesis of diarylbutadiyne derivatives and their ability to form well-organized structures in gels further highlights the importance of this class of compounds in creating advanced, self-assembled materials. nih.gov

Historical Trajectory and Evolution of Research on Hexa-2,4-diyne-1,6-diol Systems

The scientific journey of hexa-2,4-diyne-1,6-diol systems is intrinsically linked to the discovery and development of polydiacetylenes. The foundational breakthrough occurred in 1969 when Gerhard Wegner demonstrated that single crystals of 2,4-hexadiyne-1,6-diol (B1360023) derivatives could undergo a solid-state polymerization reaction upon exposure to UV light or heat. This was the first example of a topochemical polymerization, where the crystalline order of the monomer was transferred to the resulting polymer.

Initial research focused on the parent compound, 2,4-hexadiyne-1,6-diol, which can be synthesized by the oxidative coupling of propargyl alcohol or the reaction of diacetylene with formaldehyde. lookchem.comgoogle.comgoogle.com This simple, symmetric diol served as the model system for understanding the fundamental principles of topochemical reactions. Researchers established critical criteria for the solid-state reactivity of diynes, relating the packing arrangement and distances between monomer units in the crystal to their polymerizability. researchgate.net

Over the decades, research evolved from the parent diol to more complex, substituted derivatives. The introduction of large side groups, such as the phenyl groups in this compound or tosylate groups in its esters, was a key strategy to control the crystal packing and, consequently, the properties of the resulting polymers. nih.gov This evolution allowed for fine-tuning of the electronic, optical, and mechanical properties of polydiacetylenes. The study of various derivatives, including those with different aromatic and aliphatic side chains, has expanded the scope of these materials for applications in nonlinear optics, sensing, and conductive polymers. researchgate.net The ongoing research into isohexide-based diyne polymers further demonstrates the continued effort to incorporate renewable resources and explore the impact of stereochemistry on polymer properties. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C18H14O2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

1,6-diphenylhexa-2,4-diyne-1,6-diol |

InChI |

InChI=1S/C18H14O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12,17-20H |

InChI Key |

GQGBKILINAQEQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Diphenylhexa 2,4 Diyne 1,6 Diol and Its Derivatives

Established Synthetic Pathways to Achiral 1,6-Diphenylhexa-2,4-diyne-1,6-diol

The principal and most established route for the synthesis of achiral this compound involves the oxidative homocoupling of a terminal alkyne precursor, 1-phenylprop-2-yn-1-ol. This reaction, which forms the central buta-1,3-diyne linkage, is typically achieved through Glaser or Hay coupling conditions.

The precursor, 1-phenylprop-2-yn-1-ol, is readily synthesized via the nucleophilic addition of an acetylene equivalent to benzaldehyde. A common method involves the reaction of benzaldehyde with ethynylmagnesium bromide in an ethereal solvent like tetrahydrofuran (THF).

The subsequent oxidative coupling of 1-phenylprop-2-yn-1-ol is a critical step. The Glaser coupling, first reported in 1869, traditionally utilizes a copper(I) salt, such as cuprous chloride (CuCl), in the presence of an oxidant like air or oxygen and a base, often ammonia or a primary or secondary amine, in a polar solvent. A variation of this is the Eglinton coupling, which employs a stoichiometric amount of a copper(II) salt, like cupric acetate, in a solvent such as pyridine.

The Hay coupling, a modification of the Glaser coupling, is often favored due to its catalytic nature and generally milder reaction conditions. This method employs a catalytic amount of a copper(I) salt in conjunction with a chelating ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses air or oxygen as the terminal oxidant. The Cu-TMEDA complex is soluble in a wider range of organic solvents, enhancing the versatility of the reaction.

A general representation of the synthesis is as follows:

Step 1: Synthesis of 1-phenylprop-2-yn-1-ol Benzaldehyde is reacted with an acetylide nucleophile to yield the propargyl alcohol.

Step 2: Oxidative Homocoupling Two molecules of 1-phenylprop-2-yn-1-ol are coupled using a copper catalyst and an oxidant to form this compound.

| Coupling Method | Catalyst System | Oxidant | Base/Ligand | Solvent | Typical Temperature |

| Glaser Coupling | CuCl (catalytic or stoichiometric) | Air/O₂ | Ammonia, Amines | Methanol, Ethanol | Room Temperature |

| Eglinton Coupling | Cu(OAc)₂ (stoichiometric) | - | Pyridine | Pyridine, Methanol | Room Temp. to Reflux |

| Hay Coupling | CuCl (catalytic) | Air/O₂ | TMEDA | Acetone, Dichloromethane | Room Temperature |

Stereoselective Synthesis and Optical Resolution of this compound Enantiomers

The presence of two stereogenic centers at C1 and C6 in this compound gives rise to a pair of enantiomers (R,R and S,S) and a meso diastereomer (R,S). The synthesis and separation of the enantiomerically pure forms are crucial for applications where chirality is a key factor.

Diastereomeric Complexation-Based Resolution Techniques

Classical resolution via the formation of diastereomeric derivatives is a widely employed strategy for the separation of enantiomers. In the case of this compound, the two hydroxyl groups provide convenient handles for reaction with a chiral resolving agent.

This process typically involves the following steps:

Derivatization: The racemic diol is reacted with an enantiomerically pure chiral resolving agent, such as a chiral acid, to form a mixture of diastereomeric esters.

Separation: The resulting diastereomers, which possess different physical properties (e.g., solubility), are separated by conventional techniques like fractional crystallization or chromatography.

Hydrolysis: The separated diastereomers are then hydrolyzed to cleave the chiral auxiliary, yielding the enantiomerically pure diols.

While specific examples for the resolution of this compound are not extensively documented in readily available literature, general principles suggest the use of chiral carboxylic acids or their derivatives. For diols, the formation of diastereomeric esters with reagents like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) can be utilized, not only for separation but also for the determination of enantiomeric excess via NMR spectroscopy.

Alternatively, co-crystallization with a chiral host molecule that can form diastereomeric complexes through non-covalent interactions, such as hydrogen bonding, is another potential resolution strategy.

Design and Preparation of Structural Analogues and Modified Scaffolds

The this compound scaffold can be systematically modified to tune its physical, chemical, and biological properties. These modifications can be broadly categorized into three areas:

Variation of the Aryl Groups: The terminal phenyl groups can be replaced with a wide range of other aromatic or heteroaromatic substituents. This is achieved by starting with the corresponding substituted benzaldehyde in the initial synthesis of the propargyl alcohol precursor. Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can modulate the electronic properties of the molecule.

| Precursor Aldehyde | Resulting Analogue |

| 4-Methoxybenzaldehyde | 1,6-Bis(4-methoxyphenyl)hexa-2,4-diyne-1,6-diol |

| 4-Nitrobenzaldehyde | 1,6-Bis(4-nitrophenyl)hexa-2,4-diyne-1,6-diol |

| 2-Thiophenecarboxaldehyde | 1,6-Di(thiophen-2-yl)hexa-2,4-diyne-1,6-diol |

Modification of the Hydroxyl Groups: The terminal hydroxyl groups are amenable to a variety of chemical transformations. They can be esterified or etherified to introduce different functional groups. For instance, reaction with acyl chlorides or acid anhydrides will yield the corresponding diesters, while reaction with alkyl halides under basic conditions will produce diethers. These modifications can alter the solubility and reactivity of the molecule.

Changes to the Diyne Core: While more synthetically challenging, the central hexa-2,4-diyne unit can be altered. For example, homologation to longer oligo-yne systems could be envisioned through iterative coupling strategies. The introduction of substituents directly onto the diyne backbone is generally difficult but could potentially be achieved through more complex synthetic routes.

The design and synthesis of these analogues are crucial for structure-activity relationship (SAR) studies and for the development of new materials with tailored properties.

Host Guest Chemistry and Inclusion Phenomena of 1,6 Diphenylhexa 2,4 Diyne 1,6 Diol

Fundamental Principles of Inclusion Complex Formation

Information regarding the fundamental principles governing how 1,6-Diphenylhexa-2,4-diyne-1,6-diol would engage in the formation of inclusion complexes is not available. General principles of host-guest chemistry involve non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, which allow a 'host' molecule to encapsulate a 'guest' molecule. However, the specific application of these principles to this compound has not been described.

Molecular Recognition Mechanisms in Host-Guest Interactions

The mechanisms by which this compound would recognize and selectively bind to specific guest molecules are not documented. Studies on related compounds, such as 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol, have shown that the phenyl groups and hydroxyl moieties play a crucial role in creating a specific binding pocket, but similar details for the 1,6-diphenyl derivative are absent.

Structural Elucidation of this compound Inclusion Complexes

There is a significant lack of data on the structural aspects of any potential inclusion complexes formed by this compound.

X-ray Crystallographic Analysis of Host-Guest Architectures

No published X-ray crystallographic data could be found that elucidates the three-dimensional structure of inclusion complexes involving this compound as the host. Such analyses are critical for understanding the precise arrangement of host and guest molecules within the crystal lattice.

Spectroscopic Probes of Complexation Dynamics

Similarly, there is no available research that employs spectroscopic techniques, such as NMR or IR spectroscopy, to investigate the formation and dynamics of inclusion complexes with this compound. These methods are vital for confirming complex formation in solution and for studying the interactions between the host and guest.

Solid-State Inclusion Complex Formation via Grinding and Mixing

While mechanochemical methods like grinding and mixing are increasingly used for the solvent-free synthesis of inclusion compounds, there are no reports of this technique being applied to form complexes with this compound.

Applications of 1,6 Diphenylhexa 2,4 Diyne 1,6 Diol in Stereoselective Transformations

Chiral Resolving Agent for Racemic Compounds

The fundamental principle behind the resolving power of 1,6-diphenylhexa-2,4-diyne-1,6-diol and its analogues lies in their ability to form crystalline inclusion complexes with guest molecules. The specific three-dimensional architecture of the diol host allows for selective interaction with one enantiomer of a racemic guest, leading to the formation of a less soluble diastereomeric complex that can be separated by crystallization. The chiral recognition is often facilitated by hydrogen bonding between the hydroxyl groups of the host and functional groups of the guest molecule.

Optical Resolution of Glycidyl (B131873) Compounds

The optical resolution of glycidyl compounds, which are valuable chiral building blocks in organic synthesis, has been successfully achieved using derivatives of this compound. A patented method describes the use of an optically active form of a halogenated derivative of this diol for the resolution of racemic or diastereomeric mixtures of glycidyl esters and ethers. This process involves the formation of an inclusion complex where the chiral diol acts as the host, allowing for the separation of the desired enantiomer. This approach is particularly advantageous as it can directly resolve the glycidyl compounds without the need for prior chemical modification, which is often required with other resolution methods due to the high reactivity of the epoxy group.

Resolution of Selenoxides and Sulfoxides

Optically active selenoxides and sulfoxides are important reagents and intermediates in asymmetric synthesis. The resolution of racemic selenoxides has been efficiently accomplished through complexation with optically active 1,6-di(o-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol. rsc.org This method has proven to be highly effective, in some cases leading to optically pure selenoxides. The formation of diastereomeric crystalline complexes allows for the separation of one enantiomer.

Similarly, chiral sulfoxides have been resolved by enantioselective inclusion complex formation with chiral host compounds. While direct resolution with this compound is not explicitly detailed in the provided results, the successful application of its derivatives for selenoxide resolution suggests its potential in this area. The principle of host-guest complexation with chiral diols has been demonstrated to be an effective strategy for the resolution of sulfoxides. psu.edu

Resolution of Bicyclic Lactones and Ketones

The resolution of racemic bicyclic lactones and ketones is crucial for the synthesis of many natural products and biologically active molecules. Research has shown that optically active 1,6-bis(o-halophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol can effectively resolve certain lactones, such as 5-methyl-γ-butyrolactone, through complexation. capes.gov.br The selective inclusion of one enantiomer into the crystalline host-guest complex allows for its separation from the other.

While specific data on the resolution of bicyclic ketones using this compound is not available in the provided search results, the successful resolution of other cyclic ketones (see section 4.1.5) and the general applicability of host-guest chemistry for resolving ketones suggest that this would be a feasible application.

Resolution of Chiral Amines and Heterocycles

Chiral amines and N-heterocycles are ubiquitous in pharmaceuticals and other bioactive compounds. Their resolution is a critical step in drug development and manufacturing. The formation of diastereomeric complexes with chiral host compounds is a well-established method for the resolution of amines. tau.ac.il The hydrogen bonding capabilities of this compound make it a suitable candidate for the resolution of chiral amines and heterocycles through the formation of crystalline host-guest complexes.

For instance, the resolution of amine N-oxides has been successfully achieved by forming diastereoisomeric complexes with an optically active host compound, demonstrating the effectiveness of this approach for nitrogen-containing chiral molecules. tau.ac.il

Resolution of Chiral Cycloalkanones and Lactones

The enantioselective separation of chiral cycloalkanones and lactones has been effectively achieved using halogenated derivatives of this compound. Specifically, the optical resolution of 3-methylcycloalkanones and 5-methyl-γ-butyrolactone has been accomplished through complexation with optically active 1,6-bis(o-halophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol. capes.gov.br The process relies on the formation of a crystalline 1:1 host-guest complex with one of the enantiomers, which can then be separated.

Table 1: Resolution of 3-Methylcycloalkanones with (R)-1,6-bis(o-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol

| Racemic Ketone | Enantiomer in Complex | Optical Purity (%) |

| (±)-3-Methylcyclopentanone | (+)-(S) | 9 |

| (±)-3-Methylcyclohexanone | (+)-(S) | 58 |

| (±)-3-Methylcycloheptanone | (+)-(S) | 100 |

This data indicates that the efficiency of the resolution is dependent on the ring size of the cycloalkanone.

Resolution of 2,3-Epoxycyclohexanones

Optically pure methyl-substituted 2,3-epoxycyclohexanones have been successfully obtained using a complexation method with optically active 1,6-di(o-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol. rsc.org This method has been shown to yield 100% optically pure products. The resolution is achieved through the formation of a crystalline host-guest complex with one of the enantiomers of the racemic epoxycyclohexanone.

Enantioselective Reactions within Crystalline Inclusion Complexes

The crystalline lattice of this compound and its derivatives can serve as a chiral host environment, enabling enantioselective transformations of guest molecules. The defined spatial constraints within the crystal structure of the inclusion complexes provide a powerful tool for controlling the stereochemical outcome of photochemical and reduction reactions.

Supramolecular Control of Photodimerization Reactions

The ordered arrangement of guest molecules within the chiral crystalline host allows for precise control over the regioselectivity and stereoselectivity of photodimerization reactions, which are often non-selective in solution.

The photodimerization of coumarin (B35378) in solution typically yields a mixture of four different isomers with low conversion. mdpi.com However, by forming crystalline inclusion complexes with chiral diols, the reaction can be guided to produce a specific stereoisomer in high yield and enantiomeric excess.

The photochemical behavior of coumarin has been investigated in the presence of various hexa-2,4-diyne-1,6-diol hosts. While an inclusion complex with the achiral host 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol was found to be photoinert, complexation with the chiral host (S,S)-(-)-1,6-bis(o-chlorophenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol led to the quantitative formation of the syn-head-head dimer upon irradiation. mdpi.com This demonstrates the crucial role of the chiral host in facilitating the reaction and controlling its stereochemical course. mdpi.comacs.org

Further studies have explored the use of different chiral hosts to achieve enantioselective photodimerization. The inclusion crystals of coumarin with chiral host compounds provide a supramolecular environment that directs the formation of specific photodimers. nih.govresearchgate.net

Table 1: Photodimerization of Coumarin with Different Hosts

| Host Compound | Product(s) | Conversion (%) | Enantiomeric Excess (ee %) |

| None (in Benzene) | Mixture of four isomers | 9 | Not applicable |

| 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol | No reaction | - | - |

| (S,S)-(-)-1,6-bis(o-chlorophenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol | syn-Head-head dimer | ~100 | Not specified |

Enantioselective Photoreactions of Tropolone (B20159) Alkyl Ethers

The irradiation of inclusion complexes formed between tropolone alkyl ethers and optically active 1,6-di(o-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol in the crystalline state results in highly enantioselective photoreactions. rsc.org This method provides access to chiral bicyclo[3.2.0]hepta-3,6-dien-2-one derivatives and their ring-opened products with excellent enantiomeric excess (ee). rsc.org

When complexes of tropolone alkyl ethers with the chiral diol are irradiated, a [2+2] photocycloaddition occurs, yielding 1-alkoxybicyclo[3.2.0]hepta-3,6-dien-2-one. This product can then undergo a subsequent ring-opening reaction to form an alkyl 4-oxocyclopent-2-ene-1-acetate. The use of the chiral host allows for the formation of these products with high optical purity.

Table 2: Enantioselective Photoreaction of Tropolone Alkyl Ethers

| Tropolone Alkyl Ether | Product(s) | Enantiomeric Excess (ee %) |

| Tropolone methyl ether | 1-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one | 100 |

| Methyl 4-oxocyclopent-2-ene-1-acetate | 91 | |

| Tropolone ethyl ether | 1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one | 100 |

| Ethyl 4-oxocyclopent-2-ene-1-acetate | 72 |

Photochemical Transformations of Cyclooctadienones and Cyclooctatrienones

Enantioselective Formation of Oxaziridines from Nitrones

While the synthesis of oxaziridines, including enantioselective methods, is a well-established field of research, there is no specific information available in the surveyed literature on the use of this compound as a chiral host or auxiliary for the enantioselective formation of oxaziridines from nitrones. rowan.edunih.gov

Enantioselective Reductions of Ketones

The enantioselective reduction of ketones is a fundamental transformation in organic synthesis, and various chiral auxiliaries and catalysts have been developed for this purpose. However, based on the available literature, there is no specific mention of this compound being employed as a chiral host for the enantioselective reduction of ketones within crystalline inclusion complexes. researchgate.net

Chiral Environment Creation for Asymmetric Synthesis

The utility of this compound in stereoselective transformations is notably highlighted by its capacity to form a chiral crystalline environment, which is crucial for asymmetric synthesis in the solid state. The chirality of the this compound molecule, stemming from its stereogenic centers, dictates the packing arrangement within the crystal lattice. This ordered arrangement creates a chiral space that can influence the stereochemical outcome of reactions involving guest molecules incorporated into the crystal.

The principle behind this application lies in the topochemical control exerted by the host crystal lattice on the reacting guest molecules. For a reaction to proceed, the reactant molecules must be oriented in a specific manner, a condition that is enforced by the rigid, chiral environment of the this compound host. This spatial constraint can lead to a significant preference for the formation of one enantiomer or diastereomer over the other, thus achieving asymmetric synthesis.

The effectiveness of this chiral environment is dependent on several factors, including the size and shape compatibility between the host and guest molecules, as well as the specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern the crystal packing. The phenyl groups of the diol play a significant role in defining the architecture of the chiral cavity.

Mechanisms of Chirality Transfer and Amplification in Solid-State Reactions

The transfer and amplification of chirality in the solid-state reactions of this compound are intricate processes fundamentally linked to the crystalline nature of the material. The chirality of the individual diol molecules is translated into a macroscopic chiral crystal lattice, which then serves as a template for asymmetric transformations.

Chirality Transfer:

The primary mechanism of chirality transfer involves the direct interaction between the chiral host lattice of this compound and the reactant molecules. The specific, well-defined cavities and channels within the crystal structure force the guest molecules to adopt a particular conformation and orientation. During a subsequent reaction, such as a photopolymerization or a [2+2] cycloaddition, this enforced arrangement predetermines the stereochemistry of the product. The chirality of the host is thus directly imprinted onto the product molecules.

For instance, in the solid-state photopolymerization of a prochiral diene monomer co-crystallized with this compound, the diene molecules are held in a chiral conformation within the host lattice. Upon irradiation, the polymerization proceeds topochemically, yielding a chiral polymer with a high degree of stereoregularity. The enantiomeric excess of the resulting polymer is a direct consequence of the chiral environment provided by the diol host.

Chirality Amplification:

Chirality amplification in the context of solid-state reactions involving this compound can occur through several mechanisms. One prominent mechanism is the "domino effect" or cooperative propagation of chirality during polymerization. Once a chiral center is formed, it can influence the stereochemistry of the subsequent additions in a growing polymer chain. This effect is particularly pronounced in topochemical polymerizations where the reaction proceeds through the crystal lattice.

Another mechanism for chirality amplification is observed in processes where a small initial enantiomeric excess in the crystalline host can lead to a much larger enantiomeric excess in the product. This can be attributed to the preferential crystallization of the major enantiomer or the formation of more stable homochiral domains within the crystal. During a solid-state reaction, these dominant chiral domains will direct the reaction to produce a product with a significantly amplified enantiomeric excess.

Research in the broader field of chiral diacetylenes has shown that the efficiency of chirality transfer and amplification is highly sensitive to the crystalline packing and the specific reaction conditions, such as temperature and wavelength of light used for photopolymerization. nih.gov

Theoretical and Computational Investigations of 1,6 Diphenylhexa 2,4 Diyne 1,6 Diol Systems

Quantum Chemical Calculations of Electronic Structure and Chiral Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and other ab initio methods, are instrumental in elucidating the electronic structure and chiral nature of 1,6-diphenylhexa-2,4-diyne-1,6-diol. fiveable.me The molecule's core consists of a conjugated diyne backbone, which is flanked by two hydroxyl-bearing carbon atoms, each also attached to a phenyl group. This arrangement gives rise to stereogenic centers at the C1 and C6 positions.

The electronic properties are dominated by the π-system of the diyne and the phenyl groups. Calculations can map the electron density distribution, identifying the electron-rich regions of the triple bonds and aromatic rings, and the polar O-H bonds. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's reactivity and spectroscopic behavior. For instance, the HOMO is typically localized on the π-system, while the LUMO may be distributed over the entire conjugated system.

The presence of two stereogenic centers means the molecule can exist as (R,R), (S,S), and meso isomers. Quantum chemical calculations can determine the relative energies of these stereoisomers, providing insights into their thermodynamic stability. Furthermore, by calculating the energy barriers for bond rotation and inversion, the conformational landscape and the stability of the chiral configurations can be assessed. While specific calculations for this exact molecule are not abundant in the literature, the principles from studies on other chiral diols and diaryl alkynes are applicable. nih.govnih.gov

Table 1: Representative Quantum Chemical Methods for Electronic Structure Calculation

| Method | Description | Typical Application |

| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density. Functionals like B3LYP or M06-2X are commonly used. nih.gov | Geometry optimization, electronic properties (HOMO/LUMO), vibrational frequencies. |

| Hartree-Fock (HF) | A fundamental ab initio method that solves the Schrödinger equation without considering electron correlation. fiveable.me | Provides a basic understanding of the electronic structure, often a starting point for more advanced calculations. |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation, offering higher accuracy. fiveable.me | More accurate energy calculations and geometry optimizations. |

| Coupled Cluster (CC) | A highly accurate set of methods for electronic structure calculations, such as CCSD(T). nih.gov | Benchmark calculations for energies and properties of small to medium-sized molecules. |

Molecular Dynamics Simulations of Host-Guest Complexation and Stability

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound as a host molecule in inclusion complexes. mdpi.comnih.gov These simulations model the interactions between the host and guest molecules over time, providing insights into the stability and structure of the resulting complexes. The primary interactions driving the formation of these complexes are hydrogen bonds between the diol's hydroxyl groups and suitable functional groups on the guest molecule, as well as π-π stacking interactions between the phenyl groups and aromatic guests.

While direct MD studies on this compound are limited, research on analogous systems like 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol demonstrates the utility of this approach. researchgate.net MD simulations can reveal the preferred orientation of the guest molecule within the host's cavity and the dynamic nature of the hydrogen bonding network. The stability of the host-guest complex can be estimated by calculating the binding free energy from the simulation trajectories. These calculations can help in understanding the selectivity of the host for different guests.

Table 2: Key Parameters from Molecular Dynamics Simulations of Host-Guest Complexes

| Parameter | Description | Significance |

| Binding Free Energy | The change in Gibbs free energy upon the formation of the host-guest complex. | A negative value indicates a stable complex, with a more negative value suggesting stronger binding. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the host and guest molecules over time, relative to a reference structure. | Indicates the stability of the complex; low RMSD suggests a stable conformation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can reveal the nature and distance of key interactions, such as hydrogen bonds. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the host and guest throughout the simulation. | Quantifies the role of hydrogen bonding in the stability of the complex. |

Computational Prediction of Enantioselectivity in Inclusion Complexes

When a chiral host molecule like this compound forms a complex with a chiral guest, it can exhibit enantioselectivity, preferentially binding one enantiomer of the guest over the other. Computational methods can predict this enantioselectivity by calculating the binding energies of the diastereomeric complexes formed between the chiral host and each enantiomer of the guest. rsc.orgnih.govrsc.org

The difference in the binding free energies (ΔΔG) between the two diastereomeric complexes is directly related to the enantiomeric excess (ee) that can be expected in an experimental setup. A larger ΔΔG value implies higher enantioselectivity. These calculations require accurate modeling of the non-covalent interactions that govern chiral recognition, including steric hindrance, hydrogen bonding, and electrostatic and van der Waals forces. The use of sophisticated computational models, such as high-level DFT with dispersion corrections or extensive MD simulations, is often necessary to achieve reliable predictions. rsc.org Studies on other chiral diol-based catalysts and hosts provide a framework for how such predictions can be made. nih.gov

Theoretical Insights into Solid-State Reaction Pathways and Mechanisms

This compound is a member of the diacetylene family of compounds, which are known to undergo topochemical polymerization in the solid state. ulsu.ruresearchgate.netresearchgate.net Theoretical investigations, often in conjunction with experimental data, can provide a detailed understanding of the reaction pathways and mechanisms of this polymerization. The reactivity of diacetylenes in the solid state is highly dependent on the packing of the monomer units in the crystal lattice. ulsu.ru

For a topochemical reaction to occur, the monomer molecules must be aligned in a specific way that allows for the 1,4-addition polymerization to proceed with minimal atomic displacement. Theoretical modeling can be used to predict the crystal packing of this compound and to assess whether this packing is suitable for polymerization. The reaction is typically initiated by heat or UV radiation and proceeds via a chain reaction mechanism involving radical or carbene intermediates. Quantum chemical calculations can be employed to determine the energies of these intermediates and the activation barriers for the initiation and propagation steps of the polymerization. The influence of the phenyl substituents on the crystal packing and the electronic properties of the diyne core can also be theoretically evaluated to understand how they affect the polymerization process compared to simpler diacetylene diols.

Table 3: Key Factors in the Solid-State Polymerization of Diacetylenes

| Factor | Description | Theoretical Assessment |

| Monomer Packing | The arrangement of monomer molecules in the crystal lattice. | Crystal structure prediction, analysis of intermolecular distances and angles. |

| Topochemical Principle | The reaction proceeds with minimal movement of atoms, preserving the crystal lattice. | Comparison of monomer and polymer lattice parameters. |

| Reaction Mechanism | The sequence of elementary steps, including initiation, propagation, and termination. | Calculation of reaction energies and activation barriers for proposed intermediates. |

| Substituent Effects | The influence of groups attached to the diacetylene core on reactivity. | Analysis of steric and electronic effects of the phenyl groups on crystal packing and reaction energetics. |

Spectroscopic Property Prediction (e.g., Circular Dichroism)

Computational chemistry allows for the prediction of various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for structural elucidation. For a chiral molecule like this compound, the prediction of its circular dichroism (CD) spectrum is of particular interest. nih.govmdpi.comrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful technique for studying chiral molecules.

The CD spectrum of a molecule can be calculated using time-dependent density functional theory (TD-DFT) or other excited-state quantum chemical methods. The calculation involves first optimizing the ground-state geometry of the molecule and then computing the energies and rotational strengths of its electronic transitions. The predicted CD spectrum can then be compared with experimental data to determine the absolute configuration of the molecule. For this compound, separate calculations would be performed for the (R,R) and (S,S) enantiomers, which are expected to show mirror-image CD spectra. The chromophores responsible for the CD signals would be the phenyl groups and the conjugated diyne system. researchgate.net

Advanced Research Directions and Potential Applications of 1,6 Diphenylhexa 2,4 Diyne 1,6 Diol

Design of Next-Generation Chiral Host Compounds

The presence of two stereogenic centers and hydroxyl groups capable of hydrogen bonding makes 1,6-diphenylhexa-2,4-diyne-1,6-diol a promising scaffold for the design of novel chiral host compounds. These hosts can potentially form inclusion complexes with a variety of guest molecules, exhibiting enantioselective recognition.

Research in this area would focus on the synthesis of enantiomerically pure (R,R)- and (S,S)-1,6-diphenylhexa-2,4-diyne-1,6-diol and their application in the separation of racemic mixtures. The phenyl groups provide steric bulk and potential for π-π stacking interactions, which, in concert with the hydrogen bonding from the diol, could create a well-defined and stereochemically discerning binding pocket. Studies on analogous compounds, such as 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol, have demonstrated the capability of diacetylene diols to form crystalline inclusion compounds with various guest molecules. This precedent suggests that this compound could also exhibit selective guest inclusion, with the chirality of the diol enabling the differentiation between enantiomeric guests.

Table 1: Potential Guest Molecules for Chiral Recognition by this compound

| Guest Molecule Class | Potential Interaction Mechanism |

|---|---|

| Chiral Alcohols | Hydrogen bonding with the diol host |

| Chiral Amines | Hydrogen bonding and acid-base interactions |

| Aromatic Enantiomers | π-π stacking with the host's phenyl rings |

Exploration of Novel Solid-State Organic Transformations

Diacetylene compounds are renowned for their ability to undergo topochemical polymerization in the solid state, a process that can be initiated by heat or UV radiation. This solid-state reactivity is highly dependent on the packing of the monomer units in the crystal lattice. The resulting polydiacetylenes (PDAs) are highly conjugated polymers with unique optical and electronic properties.

The solid-state polymerization of this compound is a significant area for future research. The substitution with phenyl groups is expected to influence the crystal packing and, consequently, the polymerization behavior. The study of how different polymorphs of this compound affect its reactivity could lead to the controlled synthesis of PDAs with specific properties. Furthermore, the chiral centers in the monomer could be used to induce a helical structure in the resulting polymer, leading to materials with interesting chiroptical properties. The investigation into the kinetics and mechanism of these solid-state transformations would provide fundamental insights into topochemical reactions.

Development of Chiral Stationary Phases for Chromatographic Separations

The enantiomerically pure forms of this compound could serve as the basis for novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC). The compound could be either covalently bonded to a support material, such as silica (B1680970) gel, or used as a coating.

The potential for multiple interaction modes, including hydrogen bonding, dipole-dipole interactions, and π-π stacking from the phenyl groups, makes this molecule a versatile candidate for a CSP. The rigid diyne linker ensures a well-defined spatial arrangement of the chiral recognition sites, which is crucial for effective enantioseparation. The development of such CSPs would involve the synthesis of the pure enantiomers of the diol, their immobilization onto a support, and subsequent evaluation of their separation performance with a wide range of racemic analytes.

Integration into Functional Supramolecular Assemblies and Materials

The self-assembly of this compound into well-ordered supramolecular structures is a promising avenue for the creation of new functional materials. The interplay of hydrogen bonding from the diol moieties and π-π stacking from the phenyl rings can direct the formation of extended networks, such as fibers, gels, or liquid crystals.

Upon polymerization of these self-assembled structures, the resulting polydiacetylenes would inherit the order and dimensionality of the monomer assembly. This strategy allows for the fabrication of highly anisotropic materials with tailored electronic and optical properties. For instance, the incorporation of chiral this compound into vesicles or micelles, followed by polymerization, could lead to chiral nanostructures with potential applications in catalysis and sensing. The ability of the PDA backbone to change color and fluorescence in response to external stimuli makes these materials particularly interesting for the development of "smart" supramolecular systems. nih.gov

Applications in Chiroptical Materials and Sensors

Polydiacetylenes derived from chiral diacetylene monomers can exhibit strong circular dichroism (CD) and circularly polarized luminescence (CPL), making them attractive for applications in chiroptical materials and devices. The chirality can be transferred from the stereogenic centers of the this compound monomer to the conjugated polymer backbone during the topochemical polymerization process.

Furthermore, the characteristic blue-to-red color transition and "turn-on" fluorescence of PDAs upon perturbation of their conjugated backbone can be exploited for sensing applications. nih.gov By functionalizing the this compound monomer with specific recognition elements, it is possible to create sensors that respond selectively to certain analytes or physical stimuli. The chiral nature of the host could enable the development of sensors capable of distinguishing between enantiomers, providing a visual or fluorescent readout. researchgate.net The integration of these materials into films, nanoparticles, or gels could lead to versatile and highly sensitive sensing platforms. escholarship.orgacs.org

Table 2: Potential Sensing Applications of Polydiacetylenes from this compound

| Application Area | Target Analyte/Stimulus | Principle of Detection |

|---|---|---|

| Enantioselective Sensing | Chiral molecules | Differential colorimetric/fluorescent response to enantiomers |

| Chemical Sensing | Volatile organic compounds, ions | Perturbation of the PDA backbone by analyte binding |

| Thermal Sensing | Temperature changes | Thermochromic properties of the PDA |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,6-Diphenylhexa-2,4-diyne-1,6-diol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or oxidative dimerization of terminal alkynes. Optimize reaction conditions (e.g., catalyst loading, temperature, solvent polarity) using design-of-experiment (DoE) approaches. Monitor intermediates via TLC or GC-MS for reaction progression . Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended. Confirm purity using melting point analysis and -NMR (e.g., sharp singlet for diol protons at δ 2.5–3.0 ppm) .

Q. How can the physical properties (e.g., solubility, crystallinity) of this compound be systematically characterized?

- Methodological Answer : Perform solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO) under controlled temperatures. Crystallinity is assessed via X-ray diffraction (XRD) to determine lattice parameters. Differential Scanning Calorimetry (DSC) can identify phase transitions, while dynamic light scattering (DLS) measures aggregation tendencies in solution .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use -NMR and -NMR to verify phenyl group signals (aromatic protons at δ 7.0–7.5 ppm) and diyne/diol backbone. IR spectroscopy confirms O-H stretches (~3200–3400 cm) and C≡C stretches (~2100–2260 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Experimentally, compare reaction rates and regioselectivity in Diels-Alder or Huisgen cycloadditions using substituent-modified dienophiles. Analyze regiochemical outcomes via -NMR coupling constants and XRD .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in polymerization reactions?

- Methodological Answer : Replicate studies under standardized conditions (e.g., inert atmosphere, controlled initiator ratios). Use gel permeation chromatography (GPC) to compare molecular weight distributions. Investigate batch-to-batch purity variations via HPLC. Apply multivariate regression to isolate variables (e.g., solvent, temperature) causing discrepancies .

Q. How can computational modeling predict the supramolecular assembly of this compound in crystal lattices?

- Methodological Answer : Employ Mercury software for crystal packing analysis. Simulate hydrogen-bonding networks and π-π interactions using molecular dynamics (MD) simulations. Validate predictions with XRD data, focusing on intermolecular distances (e.g., O-H···O < 2.8 Å) and dihedral angles .

Q. What are the challenges in quantifying the photostability of this compound under UV irradiation, and how can they be mitigated?

- Methodological Answer : Use a UV chamber with calibrated intensity (e.g., 365 nm, 10 mW/cm). Monitor degradation via UV-Vis spectroscopy (absorbance loss at λ) and LC-MS for byproduct identification. Control oxygen levels using Schlenk lines to distinguish oxidative vs. photolytic pathways .

Methodological Best Practices

- Experimental Design : Apply factorial designs to screen multiple variables (e.g., temperature, catalyst) efficiently. Use ANOVA to identify significant factors .

- Safety Protocols : Handle diynes under inert atmospheres (N/Ar) to prevent explosive polymerization. Use blast shields and remote monitoring for high-temperature reactions .

- Data Reporting : Adhere to CHEMDNER guidelines for compound nomenclature. Cross-validate spectral data with databases (e.g., SciFinder, Reaxys) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.